
Vindesine N-(3-Hydroxypropyl)amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vindesine N-(3-Hydroxypropyl)amide is a semisynthetic derivative of the vinca alkaloid vindesine. Vinca alkaloids, including vincristine, vinblastine, and vindesine, are chemotherapeutic compounds commonly used to treat various cancers . This compound is specifically designed to enhance the therapeutic efficacy and reduce the side effects associated with traditional vinca alkaloids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Vindesine N-(3-Hydroxypropyl)amide typically involves the modification of vindesine through a series of chemical reactions. The primary synthetic route includes the following steps:
Hydrolysis: Vindesine undergoes hydrolysis to remove specific functional groups.
Amidation: The hydrolyzed product is then reacted with 3-hydroxypropylamine to form the amide bond.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of vindesine are hydrolyzed in industrial reactors.
Amidation Reaction: The hydrolyzed product is reacted with 3-hydroxypropylamine under controlled conditions to form the desired amide.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and efficacy.
Análisis De Reacciones Químicas
Types of Reactions
Vindesine N-(3-Hydroxypropyl)amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
Aplicaciones Científicas De Investigación
Vindesine N-(3-Hydroxypropyl)amide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying amide bond formation and reactivity.
Biology: Investigated for its effects on cellular processes and microtubule dynamics.
Industry: Employed in the development of novel drug delivery systems and antibody-drug conjugates.
Mecanismo De Acción
Vindesine N-(3-Hydroxypropyl)amide exerts its effects by binding to microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death . The compound is cell-cycle specific for the S phase and disrupts microtubule dynamics, preventing proper cell division and leading to apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Vincristine: Another vinca alkaloid used in chemotherapy.
Vinblastine: A vinca alkaloid with similar mechanisms of action but different therapeutic profiles.
Vinorelbine: A semisynthetic derivative of vinblastine with unique pharmacological properties.
Uniqueness
Vindesine N-(3-Hydroxypropyl)amide is unique due to its specific amide functional group and the absence of an acetyl group on the vindoline ring . These structural differences contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable addition to the arsenal of chemotherapeutic agents.
Propiedades
Fórmula molecular |
C46H61N5O8 |
|---|---|
Peso molecular |
812.0 g/mol |
Nombre IUPAC |
methyl (13S,15S)-17-ethyl-13-[(1R,9R,10S,11R,12R,19R)-12-ethyl-10,11-dihydroxy-10-(3-hydroxypropylcarbamoyl)-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H61N5O8/c1-6-42(56)24-28-25-45(41(55)59-5,36-30(14-19-50(26-28)27-42)29-12-8-9-13-33(29)48-36)32-22-31-34(23-35(32)58-4)49(3)38-44(31)16-20-51-18-10-15-43(7-2,37(44)51)39(53)46(38,57)40(54)47-17-11-21-52/h8-10,12-13,15,22-23,28,37-39,48,52-53,56-57H,6-7,11,14,16-21,24-27H2,1-5H3,(H,47,54)/t28-,37+,38-,39-,42?,43-,44-,45+,46+/m1/s1 |
Clave InChI |
TZSSZOZNYZRPHS-BUKOSLENSA-N |
SMILES isomérico |
CC[C@@]12C=CCN3[C@@H]1[C@]4(CC3)[C@H]([C@]([C@@H]2O)(C(=O)NCCCO)O)N(C5=CC(=C(C=C45)[C@]6(C[C@H]7CC(CN(C7)CCC8=C6NC9=CC=CC=C89)(CC)O)C(=O)OC)OC)C |
SMILES canónico |
CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)NCCCO)O)O)CC)OC)C(=O)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



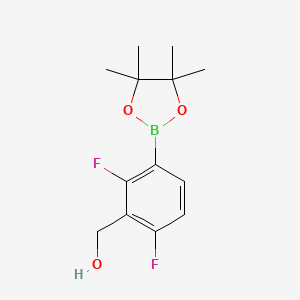
![3-[2-(3,4-Dimethoxy-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B13409881.png)

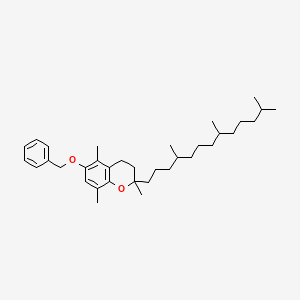

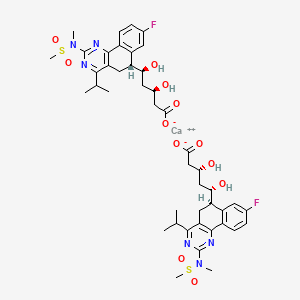

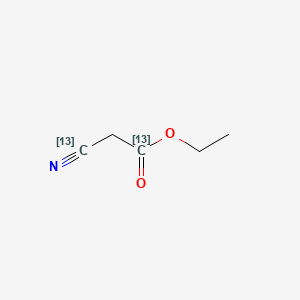
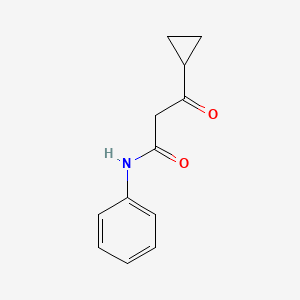
![Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate](/img/structure/B13409939.png)
![tetrasodium;[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate](/img/structure/B13409941.png)

![[2-[(6S,8S,9R,10S,11S,13S,14R,16R,17S)-6,9-difluoro-11-hydroxy-8,10,13,16-tetramethyl-3-oxo-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] butanoate](/img/structure/B13409950.png)
